molecular formula C34H42ClNO4 B1338123 Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride CAS No. 76811-96-6

Ethyl 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl}-alpha,alpha-dimethylbenzeneacetate hydrochloride

Cat. No.: B1338123
CAS No.: 76811-96-6
M. Wt: 564.2 g/mol
InChI Key: XAGIKTXVRKZQRW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ester group (from the “acetate” part of the name), a piperidine ring (a six-membered ring with one nitrogen atom), and a phenyl group (a six-membered carbon ring from the “benzene” part of the name). The presence of the hydrochloride indicates that this compound is likely a salt of the parent molecule .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The piperidine ring would add a level of three-dimensionality to the molecule, and the phenyl groups could participate in pi stacking interactions. The ester group would likely be a site of polarity in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group and the aromatic rings would likely make the compound relatively non-polar and therefore soluble in non-polar solvents .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The compound has been involved in studies focusing on the synthesis of esters and their derivatives, showcasing methods to create complex molecules within the piperidine series. These synthetic pathways are crucial for developing new pharmacological agents and understanding the chemical properties of heterocyclic compounds (Prostakov et al., 1970).
  • Research on asymmetric synthesis highlights the compound's role in creating chiral building blocks for enantioselective alkaloid synthesis. Such studies are fundamental for the pharmaceutical industry to produce drugs with specific activities and lower side effects (Hirai et al., 1992).

Pharmacological Applications

  • Investigations into the pharmacological activities of derivatives have been significant for understanding their potential as calcium antagonists, which are essential for treating cardiovascular diseases. Such studies not only help in drug discovery but also in comprehending the mechanism of action of these compounds at a molecular level (Muto et al., 1988).
  • The compound's impurities have been analyzed in the context of anti-allergy agents, underscoring the importance of purity and stability in pharmaceuticals. This research is crucial for drug safety and efficacy, ensuring that medications remain effective and non-toxic over time (Li-wei, 2009).

Molecular and Structural Insights

  • The crystal and molecular structure of related compounds have been explored to understand the influence of hydrogen bonding and molecular packing in crystals. Such studies are pivotal for material science and drug formulation, aiding in the design of more stable and effective pharmaceutical compounds (Khan et al., 2013).

Anticancer Research

  • Piperidine derivatives have been evaluated as anticancer agents, highlighting the compound's role in the development of new therapeutic options for cancer treatment. This research is vital for expanding the arsenal of drugs available for cancer therapy, particularly for those resistant to current treatments (Rehman et al., 2018).

Properties

IUPAC Name

ethyl 2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butanoyl]phenyl]-2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41NO4.ClH/c1-4-39-32(37)33(2,3)27-19-17-26(18-20-27)31(36)16-11-23-35-24-21-30(22-25-35)34(38,28-12-7-5-8-13-28)29-14-9-6-10-15-29;/h5-10,12-15,17-20,30,38H,4,11,16,21-25H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGIKTXVRKZQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513501
Record name Ethyl 2-[4-(4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butanoyl)phenyl]-2-methylpropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76811-96-6
Record name Ethyl 2-[4-(4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butanoyl)phenyl]-2-methylpropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 2-[4-(4-chloro-butyryl)-phenyl]-2-methyl-propionic acid, ethyl ester (15.0 g, 49.53 mmol) and α,α-diphenyl-4-piperidinemethanol (29.66 g, 106.4 mmol) in xylene (60 mL). Reflux for 5.5 hours, cool in an ice bath, filter and wash with cold xylenes (25 mL). Filter the filtrate though silica gel (20 g) and wash the gel with xylenes (40 mL). Add xylene (60 mL) and concentrated hydrochloric acid (6.45 g, 65.6 mmol) with stirring. Add additional xylenes (−40 mL) and stir for 2 hour. Filter, wash with xylene (50 mL), vacuum dry and slurry with a mixture of ethanol (60 mL) and hexane (120 mL) at 70-72° C. for 30 minutes. Filter, wash with 3:1 v/v solution of n-heptane/ethanol (30 mL) and dry to give the title compound as a light white solid (19.7 g, 70%); mp 206-208° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
29.66 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
xylenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.45 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
70%

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